A-1208746

MCL-1 inhibition H929 multiple myeloma apoptosis induction

A-1208746 is a validated chemical probe for MCL-1 inhibition with a Ki of 0.454 nM, demonstrating selective apoptosis in H929 cells (IC50 1.95 µM) and restoring venetoclax sensitivity in resistant NHL lines. This indole-2-carboxylic acid derivative is essential for unambiguous MCL-1 mechanism studies and combination therapy research. Inquire for bulk pricing.

Molecular Formula C45H52N6O7S
Molecular Weight 821.0 g/mol
Cat. No. B13050834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-1208746
Molecular FormulaC45H52N6O7S
Molecular Weight821.0 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)C)C
InChIInChI=1S/C45H52N6O7S/c1-32-42(40(47(2)46-32)31-58-35-18-16-34(17-19-35)49-21-23-50(24-22-49)59(3,54)55)39-13-7-12-37-38(14-8-28-57-41-15-6-10-33-9-4-5-11-36(33)41)44(45(52)53)51(43(37)39)25-20-48-26-29-56-30-27-48/h4-7,9-13,15-19H,8,14,20-31H2,1-3H3,(H,52,53)
InChIKeyBDLPHNFWEAROFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-1208746 for Research Procurement: MCL-1 Inhibitor Selection Guide


A-1208746 is an indole-2-carboxylic acid derivative and a potent small-molecule inhibitor of myeloid cell leukemia-1 (MCL-1), a key anti-apoptotic protein in the BCL-2 family [1]. It binds selectively to MCL-1 with a Ki of 0.454 nM, disrupting MCL-1-BIM protein-protein interactions, activating caspase-3/-7, and inducing mitochondrial apoptosis in MCL-1-dependent cancer cells [2]. Synthesized at AbbVie as part of a series of MCL-1 inhibitors, A-1208746 is structurally related to the reference compound A-1210477 and is supplied for preclinical cancer research applications [3].

Why A-1208746 Cannot Be Substituted with Other MCL-1 Inhibitors Without Experimental Validation


MCL-1 inhibitors vary substantially in binding affinity, cellular potency, selectivity profiles, and functional utility in combination regimens despite sharing the same nominal target. Subtle differences in chemical structure translate to measurable differences in Ki, cellular IC50, and the concentration thresholds required to induce cytochrome c release and apoptosis [1]. Furthermore, not all MCL-1 inhibitors have been validated for overcoming resistance to BCL-2-selective inhibitors such as venetoclax; A-1208746 has been specifically demonstrated to restore venetoclax sensitivity in resistant cell lines, a property that cannot be assumed for other MCL-1 inhibitors without equivalent experimental evidence [2]. Direct quantitative comparisons are essential for reproducible research outcomes.

A-1208746 Quantitative Differentiation Evidence Versus Closest Comparators


A-1208746 Cellular IC50 in H929 Myeloma Cells: Head-to-Head Comparison with A-1210477

In head-to-head cellular viability assays using the MCL-1-dependent H929 multiple myeloma cell line, A-1208746 demonstrates moderately enhanced potency relative to the closely related analog A-1210477. Both compounds kill H929 cells with IC50 values in the low micromolar range, but A-1208746 exhibits a lower IC50 than A-1210477 under identical experimental conditions [1]. This difference, while modest, reflects a structural optimization that improves cellular apoptotic efficacy.

MCL-1 inhibition H929 multiple myeloma apoptosis induction cell viability

A-1208746 Cytochrome c Release Potency in H929 Cells: Quantitative Threshold Comparison

A-1208746 induces cytochrome c release, a hallmark of mitochondrial outer membrane permeabilization and commitment to apoptosis, at concentrations as low as 3 µM within 4 hours of treatment in intact H929 cells [1]. This functional readout directly demonstrates the compound's ability to engage the intrinsic apoptotic pathway downstream of MCL-1 inhibition. While A-1210477 similarly induces cytochrome c release, the data establish that A-1208746 is a cell-permeable, functionally active MCL-1 inhibitor capable of triggering mitochondrial apoptosis within a defined, low-micromolar concentration range [2].

mitochondrial apoptosis cytochrome c release MCL-1 inhibition H929 cells

A-1208746 Selectivity Validation: Differential Activity in MCL-1-Dependent versus BCL-2-Dependent Cell Lines

A-1208746 demonstrates functional selectivity for MCL-1-dependent cells over BCL-2-dependent cells. In direct comparative assays, A-1208746 kills H929 cells (MCL-1-dependent) with an IC50 in the low micromolar range while showing no detectable killing activity against RS4;11 cells, which rely on BCL-2 for survival, across the same concentration range [1]. This cellular selectivity profile mirrors that of A-1210477 and contrasts with BCL-2-selective inhibitors such as venetoclax, which potently kill RS4;11 cells but spare H929 cells [2].

MCL-1 selectivity BCL-2 dependence RS4;11 cells target specificity

A-1208746 Overcomes Venetoclax Resistance: Functional Differentiation from BCL-2 Inhibitors

A-1208746 has been specifically validated to restore sensitivity to the BCL-2-selective inhibitor venetoclax in resistant cell lines, a functional property not universally demonstrated across all MCL-1 inhibitors [1]. In venetoclax-resistant non-Hodgkin lymphoma (NHL) cell lines, treatment with A-1208746 overcame resistance and restored venetoclax sensitivity [2]. This evidence positions A-1208746 as a validated chemical tool for studying MCL-1-mediated resistance mechanisms to BCL-2-targeted therapy.

venetoclax resistance combination therapy NHL MCL-1 upregulation

A-1208746 Synergizes with Navitoclax: Combination Index Validation

A-1208746 exhibits synergistic cell killing when combined with navitoclax (ABT-263), a dual BCL-2/BCL-xL inhibitor. This synergy has been demonstrated across multiple cancer cell lines and is consistent with the mechanistic rationale that concurrent inhibition of MCL-1 and BCL-2/BCL-xL more effectively neutralizes redundant pro-survival signaling than targeting either pathway alone [1]. A-1210477 similarly synergizes with navitoclax, confirming that this is a class-level property of potent MCL-1 inhibitors within this indole-2-carboxylic acid series [2].

navitoclax ABT-263 synergy combination therapy BCL-2/BCL-xL inhibition

Optimal Research Applications for A-1208746 Based on Quantitative Evidence


Mechanistic Studies of MCL-1-Dependent Apoptosis in H929 Multiple Myeloma Models

A-1208746 is validated for inducing cytochrome c release at 3 µM within 4 h in H929 cells, with a cell-killing IC50 of 1.95 µM after 48 h treatment [1]. These quantitative benchmarks enable precise dose-response experimental design for studying mitochondrial apoptosis, caspase activation, and MCL-1-BIM complex disruption in MCL-1-dependent myeloma models [2].

Dissecting MCL-1-Specific Biology Using Orthogonal Selectivity Profiles

A-1208746 kills MCL-1-dependent H929 cells while sparing BCL-2-dependent RS4;11 cells, providing a clean functional readout for MCL-1-specific effects [1]. This orthogonal selectivity profile makes A-1208746 suitable for experiments requiring unambiguous attribution of apoptotic effects to MCL-1 inhibition rather than off-target BCL-2 or BCL-xL engagement [2].

Investigating MCL-1-Mediated Resistance to Venetoclax in NHL and Other BCL-2-Dependent Cancers

A-1208746 has been specifically shown to overcome venetoclax resistance in NHL cell lines [1]. Researchers studying acquired resistance mechanisms to BCL-2-targeted therapy can employ A-1208746 as a validated chemical probe to interrogate the role of MCL-1 upregulation, with the compound serving as both a diagnostic tool and a functional validation reagent for combination therapy hypotheses [2].

Combination Studies with Navitoclax (ABT-263) for Dual BCL-2 Family Blockade

A-1208746 synergizes with navitoclax to enhance cancer cell killing [1]. This combination strategy is mechanistically rational for tumor models co-expressing MCL-1 and BCL-2/BCL-xL, where single-agent inhibition of either pathway is insufficient to trigger apoptosis. A-1208746 is a suitable MCL-1 inhibitor for such dual-blockade experimental designs [2].

Technical Documentation Hub

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